molecular formula C27H33N3O6 B13151036 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No.: B13151036
M. Wt: 495.6 g/mol
InChI Key: LWNSUKWTIGDXFE-HSZRJFAPSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a piperazine ring, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.

    Boc Protection: The tert-butoxycarbonyl group is used to protect the piperazine ring.

    Coupling Reaction: The protected amino acid is coupled with the piperazine derivative under specific conditions, often using coupling reagents like EDCI or DCC.

    Deprotection: The protective groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which can handle the complex sequence of protection, coupling, and deprotection steps efficiently. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Piperazine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protected groups allow for selective reactions, making it valuable in peptide synthesis and combinatorial chemistry.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that cleave peptide bonds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc and Boc groups protect the molecule during synthesis, allowing for selective reactions. Once deprotected, the compound can interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: The enantiomer of the compound, with similar properties but different stereochemistry.

    Fmoc-Lys(Boc)-OH: A similar compound with a lysine residue instead of the piperazine ring.

    Boc-Pip-Fmoc: A compound with the same protective groups but different core structure.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid lies in its combination of protective groups and the piperazine ring, which provides versatility in synthetic applications and potential biological activity.

Properties

Molecular Formula

C27H33N3O6

Molecular Weight

495.6 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C27H33N3O6/c1-27(2,3)36-26(34)30-14-12-29(13-15-30)16-23(24(31)32)28-25(33)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m1/s1

InChI Key

LWNSUKWTIGDXFE-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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